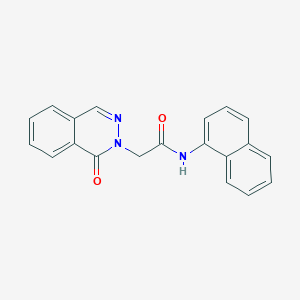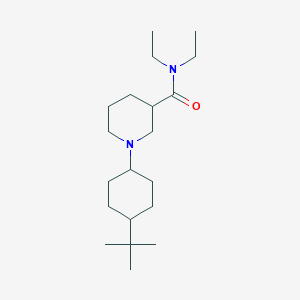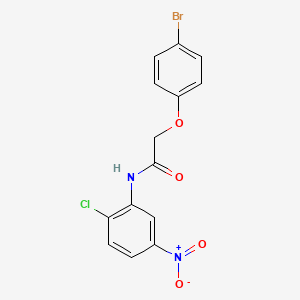![molecular formula C18H17N5O5S B6074823 phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)
phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate, also known as PES, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PES is a sulfonamide-based compound that has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a role in various physiological processes. This compound has also been shown to inhibit the activity of matrix metalloproteinases, a group of enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity, which makes it a safe compound to use in lab experiments. This compound is also relatively easy to synthesize and has good stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate. One area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of this compound, which could help to identify new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to investigate the potential applications of this compound in agriculture and environmental science.
Métodos De Síntesis
The synthesis of phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate involves the reaction of 4-ethoxy-6-phenyl-1,3,5-triazine-2-amine and sulfamic acid under appropriate conditions. The reaction results in the formation of this compound, which is a white crystalline solid. The synthesis of this compound has been carried out using different methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Aplicaciones Científicas De Investigación
Phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate has been widely studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a potential alternative to conventional pesticides. In environmental science, this compound has been studied for its potential use in wastewater treatment and as a corrosion inhibitor.
Propiedades
IUPAC Name |
phenyl N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c1-2-27-18-20-15(13-9-5-3-6-10-13)19-16(22-18)21-17(24)23-29(25,26)28-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDLJCRYGXRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![1-(2,5-dimethylphenyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6074775.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)


![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6074801.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6074855.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
